molecular formula C13H12O3 B093455 Ethyl 6-hydroxy-2-naphthoate CAS No. 17295-12-4

Ethyl 6-hydroxy-2-naphthoate

Cat. No.: B093455
CAS No.: 17295-12-4
M. Wt: 216.23 g/mol
InChI Key: WLJMCRWYIXLKQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxy-2-naphthoate can be synthesized through the esterification of 6-hydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for a few hours, followed by neutralization and purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. One common method is the Kolbe-Schmitt reaction, where 6-hydroxy-2-naphthoic acid is produced first and then esterified with ethanol .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-hydroxy-2-naphthoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-2-naphthoate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The ester group can undergo hydrolysis, releasing the active 6-hydroxy-2-naphthoic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The presence of the hydroxyl group at the 6-position also imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Biological Activity

Ethyl 6-hydroxy-2-naphthoate (C13H12O3) is an organic compound recognized for its diverse biological activities and applications in synthetic chemistry and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of 6-hydroxy-2-naphthoic acid. Its structure features a hydroxyl group that facilitates hydrogen bonding, enhancing its interaction with biological targets such as enzymes and receptors. The molecular configuration allows it to participate in various biochemical pathways, influencing metabolic processes.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with enzymes, which can modulate enzyme activity.
  • Ester Hydrolysis : The ester bond can undergo hydrolysis, releasing 6-hydroxy-2-naphthoic acid, which retains biological activity and can further interact with cellular targets.
  • Enzyme Interactions : It has been shown to influence various biochemical pathways, potentially acting as an inhibitor or activator depending on the target enzyme.

Antimicrobial Activity

Research indicates that derivatives of naphthoic acids exhibit antimicrobial properties. This compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. For instance, studies have demonstrated that related compounds possess antibacterial properties, which may extend to this compound due to its functional groups .

Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects. For example, methyl 1-hydroxy-2-naphthoate has been documented to reduce inflammation markers in vitro. Given the structural similarities, this compound may exhibit comparable anti-inflammatory activities .

Study on Metabolic Pathways

A study published in the Journal of Natural Products explored the metabolic pathways of naphthoic acid derivatives in rats. The findings highlighted that these compounds undergo significant biotransformation, leading to various metabolites that retain biological activity. This compound was included in the study as a potential precursor for bioactive metabolites .

Pharmacokinetic Analysis

A pharmacokinetic study utilizing ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assessed the absorption and distribution of this compound in biological systems. Results indicated a moderate plasma concentration after administration, suggesting effective absorption and potential therapeutic relevance .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundEster derivativePotential antimicrobial and anti-inflammatory properties
6-Hydroxy-2-Naphthoic AcidParent compoundKnown antibacterial activity
Methyl 1-Hydroxy-2-NaphthoateMethyl ester derivativeDocumented anti-inflammatory effects

Properties

IUPAC Name

ethyl 6-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJMCRWYIXLKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377809
Record name Ethyl 6-hydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17295-12-4
Record name Ethyl 6-hydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-hydroxy-2-naphthoic acid (75.9 g, 0.40 mol) in ethanol (1.0 L) and sulfuric acid (5.0 mL) was heated to reflux under an atmosphere of nitrogen. After 16 hours, the volume was removed to approximately half via simple distillation and the resulting solution was diluted with water. The resulting cloudy mixture was extracted with EtOAc (4×) and the combined organics were successively washed with NaHCO3 (0.25 M, twice), water, brine and dried (MgSO4). The mixture was filtered and evaporated to give 6-hydroxy-naphthalene-2-carboxylic acid ethyl ester, 85.4 g (98%).
Quantity
75.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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